molecular formula C8H13NO2 B142791 1,2-Didehydro tranexamic acid CAS No. 330838-52-3

1,2-Didehydro tranexamic acid

Cat. No. B142791
M. Wt: 155.19 g/mol
InChI Key: MZPZFPYJTSAQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Didehydro tranexamic acid, also known as 4-(Aminomethyl)cyclohex-1-enecarboxylic acid, is a compound with the molecular formula C8H13NO2 . It has a molecular weight of 155.19 g/mol . The compound is a synthetic derivative of lysine and is considered an antifibrinolytic agent .


Synthesis Analysis

The synthesis of tranexamic acid, a similar compound, has been reported via a seven-step route from the readily available starting material dimethyl terephthalate . The process involves a direct and efficient method for the preparation of key intermediate methyl 4-(acetamidomethyl)benzoate by one-pot hydrogenation and acylation in acetic anhydride using Ni/Al2O3 as a catalyst . The synthesis avoids the use of toxic reagents (CrO3, Cl2), solvent (CCl4), and expensive catalyst (PtO2), which were issues in previous methodologies .


Molecular Structure Analysis

The molecular structure of 1,2-Didehydro tranexamic acid consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The IUPAC name for the compound is 4-(aminomethyl)cyclohexene-1-carboxylic acid .


Physical And Chemical Properties Analysis

1,2-Didehydro tranexamic acid has a molecular weight of 155.19 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 155.094628657 g/mol . The compound has a topological polar surface area of 63.3 Ų and a heavy atom count of 11 .

Scientific Research Applications

Summary of the Application

Tranexamic acid (TXA) has anti-plasmin activity and has been shown to be effective against melasma when administered orally. It is considered first-line pharmacotherapy for this condition. Several studies have shown that topically applied TXA is also effective against melasma and skin hyperpigmentation caused by sunburn and inflammation .

Methods of Application

The TXA is applied topically on the skin. The concentration of TXA in the epidermis and dermis/vasculature has been estimated from its distribution in the skin after closed application .

Results or Outcomes

Studies on the effects of topical TXA on the hyperpigmentation process indicate that the resulting skin-lightening mechanism involves the suppression of cytokine/chemical mediator production, which stimulates melanin production .

2. Reducing Perioperative Blood Loss in Hip or Knee Arthroplasty

Methods of Application

TXA is administered intravenously. A meta-analysis was performed combining data from 5 trials comparing the efficacy and safety of one fixed dose of 1 g intravenously administered TXA with two doses of 1 g each administered intravenously for hip or knee arthroplasty .

Results or Outcomes

The meta-analysis showed that 1 dose of 1 g and 2 doses of 1 g IV-TXA each time have similar effects on reducing blood loss, blood transfusion rate, postoperative hemoglobin level, and postoperative hospital stay after TKA or THA, without increasing the risk of postoperative complications .

3. Hemostasis in Surgery

Summary of the Application

Tranexamic acid (TXA) is a lysine analog that exhibits an anti-fibrinolytic effect by directly preventing the activation of plasminogen as well as inhibiting activated plasmin from degrading fibrin clots. These properties of TXA promote hemostasis and thereby can reduce the duration and quantity of blood loss .

Methods of Application

TXA is administered intravenously during surgery to reduce blood loss .

Results or Outcomes

The use of TXA in surgery has been shown to effectively reduce the duration and quantity of blood loss, thereby promoting hemostasis .

Future Directions

Future research on tranexamic acid, a related compound, is suggested to focus on determining dosing regimens in major noncardiac surgery and plasma concentration levels associated with inducing seizures . Tranexamic acid dosing regimens should be decreased in patients with chronic kidney dysfunction secondary to reduced clearance and drug accumulation .

properties

IUPAC Name

4-(aminomethyl)cyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h3,6H,1-2,4-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPZFPYJTSAQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Didehydro tranexamic acid

CAS RN

330838-52-3
Record name 1,2-Didehydro tranexamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330838523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DIDEHYDRO TRANEXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WP87419XG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Didehydro tranexamic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Didehydro tranexamic acid
Reactant of Route 3
1,2-Didehydro tranexamic acid
Reactant of Route 4
1,2-Didehydro tranexamic acid
Reactant of Route 5
1,2-Didehydro tranexamic acid
Reactant of Route 6
1,2-Didehydro tranexamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.